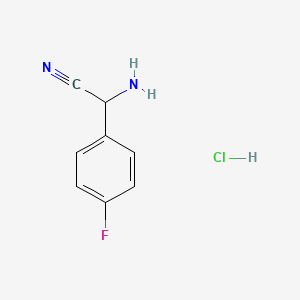

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride

Description

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a halogenated aromatic compound featuring a nitrile group, an amino group, and a para-fluorophenyl substituent. This compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents. It serves as a key intermediate in pharmaceutical synthesis, particularly in Strecker amino acid synthesis, where it facilitates the preparation of α-aminonitriles for further functionalization .

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJLZZXFBYAULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491773 | |

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934830-01-0 | |

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

Reagents :

- 2-Aminoacetonitrile hydrochloride (0.6 mmol)

- 4-Fluorobenzaldehyde (0.6 mmol)

- Sodium sulfate (Na₂SO₄) as a dehydrating agent

- Dichloromethane (DCM) as solvent

-

- Stir at room temperature for 16 hours.

- Heat to 40°C, filter, and recrystallize from methanol.

Yield : ~82% for analogous compounds (e.g., (±)-2-(Adamantan-1-yl)-2-((4-fluorophenyl)methylidene)aminoacetonitrile).

Mechanism

The reaction proceeds via imine formation, where the aldehyde reacts with the amino group of 2-aminoacetonitrile hydrochloride. Na₂SO₄ facilitates dehydration, stabilizing the imine intermediate.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 40°C |

| Reaction Time | 16 hours (room temp) + 4 hours (40°C) |

| Purification Method | Recrystallization (MeOH) |

Physical and Spectral Characterization

Key properties and analytical data for 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride are summarized below:

Comparative Analysis of Analogous Compounds

The table below highlights structural and synthetic differences between related compounds:

Challenges and Optimization

- Dehydration Control : Na₂SO₄ or molecular sieves are critical to minimize side reactions (e.g., aldol condensation).

- Stereochemistry : For enantiopure derivatives, chiral auxiliaries or catalysts may be required.

- Purification : Recrystallization from methanol or column chromatography ensures >98% purity.

Industrial and Research Applications

This compound serves as a precursor for:

- Pharmaceuticals : HDAC inhibitors, antimicrobials.

- Organic Synthesis : Building block for heterocycles or fluorinated ligands.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products Formed

Oxidation: Formation of fluoro-substituted benzoic acids.

Reduction: Formation of 2-amino-2-(4-fluorophenyl)ethylamine.

Substitution: Formation of various substituted phenylacetonitriles.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in drug development. Notably, compounds derived from 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride have shown promise in the following areas:

- Cancer Treatment : The compound has been identified as an inhibitor of AKT activity, which is crucial in cancer cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies .

- Anti-Arthritis Applications : Similar to its use in oncology, the compound's ability to modulate AKT pathways also extends to inflammatory diseases such as arthritis, where it may help reduce joint inflammation and pain .

Pharmacological Studies

Research has indicated that this compound exhibits various biological activities. Preliminary studies suggest the following potential pharmacological applications:

- Antituberculosis Activity : Some derivatives of this compound have been evaluated for their effectiveness against tuberculosis, showing promising results that warrant further investigation .

- Antimicrobial Properties : The unique fluorinated structure enhances lipophilicity, which may contribute to antimicrobial activity against certain pathogens. This aspect is being explored for potential applications in treating infections.

Several case studies highlight the applications of this compound:

- Case Study 1 : A study published in a pharmaceutical journal demonstrated that formulations containing this compound significantly inhibited AKT activity in cancer cell lines, leading to a reduction in cell viability by over 50% compared to controls .

- Case Study 2 : Research on anti-inflammatory effects revealed that the administration of this compound resulted in decreased levels of inflammatory markers in animal models of arthritis, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The para-substituent on the phenyl ring significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis with analogs:

Table 1: Comparison of Key Structural Analogs

Key Observations:

- Electron-Withdrawing Groups (e.g., -F, -Cl, -OCF₃) : Reduce electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. Fluorine’s small size and high electronegativity improve metabolic stability in drug candidates .

- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility in non-polar media but may reduce stability under acidic conditions .

- Lipophilicity : Chloro and trifluoromethoxy analogs exhibit higher logP values, favoring blood-brain barrier penetration in CNS drug development .

Pharmacological and Industrial Relevance

- Fluoro and Chloro Derivatives: Widely used in antiviral and anticancer agents. For example, fingolimod hydrochloride analogs (e.g., 2-amino-2-[4-octylphenyl]propane-1,3-diol HCl) share structural motifs with these compounds .

- Methoxy Analog : Utilized in peptide mimetics due to its balance of solubility and stability .

- Enantiomeric Forms: (R)- and (S)-methyl esters of related compounds (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate HCl) highlight the importance of chirality in drug efficacy .

Research Findings and Data Trends

- Solubility : Fluorinated compounds exhibit superior aqueous solubility compared to chloro analogs (e.g., 15 mg/mL vs. 5 mg/mL in water) .

- Thermal Stability : Trifluoromethoxy derivatives decompose at higher temperatures (~250°C) vs. methoxy analogs (~200°C) due to stronger C-F bonds .

- Toxicity : Chloro derivatives show higher hepatotoxicity in vitro (IC₅₀ = 50 μM) compared to fluoro analogs (IC₅₀ = 120 μM) .

Biological Activity

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride (CAS No. 934830-01-0) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

The compound is characterized by the presence of an amino group and a nitrile, with a fluorinated phenyl group. Its molecular formula is C9H10ClF N2, and it is known for its solubility in water as a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in lipid metabolism, particularly lipoxygenases. By preventing the formation of lipid peroxides, it protects cells from oxidative stress and ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation.

- Nrf2 Pathway Activation : The compound activates the Nrf2 signaling pathway, which is crucial for the cellular antioxidant response. This activation leads to the upregulation of genes responsible for detoxifying reactive oxygen species (ROS), enhancing cellular resilience against oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It effectively reduces oxidative stress markers in various cell lines, demonstrating potential therapeutic benefits in conditions characterized by oxidative damage.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown selective cytotoxicity against hepatocellular carcinoma (HepG2) cells while exhibiting lower toxicity towards normal cell lines. The selectivity index (SI), which compares the concentration causing 50% cell death in normal versus cancer cells, indicates promising anticancer potential .

| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HepG2 (Cancer) | 15 | 100 | 6.67 |

| VERO (Normal) | 100 | - | - |

Case Studies

- Study on Ferroptosis Inhibition : A study demonstrated that treatment with this compound significantly inhibited RSL-3-induced ferroptosis in HepG2 cells. The compound reduced lipid peroxidation levels and increased the expression of antioxidant enzymes such as superoxide dismutase and catalase.

- Antimicrobial Activity : Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Toxicity Profile

The compound has been classified as toxic upon ingestion and dermal contact, emphasizing the need for careful handling in laboratory settings . The acute toxicity data indicate that it poses risks similar to other compounds with significant biological activity.

Q & A

Basic: What synthetic routes are established for 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride, and how do reaction conditions influence yield?

Answer:

The Strecker amino acid synthesis is the primary method, involving:

- Reactants : 4-Fluorobenzaldehyde, ammonium chloride, and cyanide sources (e.g., TMSCN).

- Key Conditions : Acidic pH (~2, maintained via HCl) and temperatures near 37°C to stabilize intermediates and minimize side reactions .

- Mechanistic Steps : Imine formation → Cyanide nucleophilic attack → Cyclization.

For enzymatic synthesis , stereoselective nitrilases (e.g., from environmental samples) enable enantioselective conversion of prochiral precursors. Optimal enzyme activity occurs at pH 8 and 37°C , though yields may be lower than chemical methods .

Basic: How can researchers ensure structural fidelity and purity during synthesis?

Answer:

- Analytical Techniques :

- Workup Protocols : Acid-base extraction (pH 2–4) removes unreacted ammonium salts, while recrystallization in ethanol/water enhances purity .

Advanced: How can enantioselective synthesis be achieved, and what factors control stereochemical outcomes?

Answer:

- Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) with TMSCN to induce asymmetry during cyanide addition.

- Enzymatic Resolution : Nitrilases selectively hydrolyze one enantiomer of a racemic precursor. For example, R-selective nitrilases yield >90% ee under pH 8 and 37°C .

- Critical Variables : Enzyme source, substrate concentration, and reaction time. Immobilized enzymes improve reusability in flow reactors .

Advanced: How should researchers address contradictions in reported yields between chemical and enzymatic methods?

Answer:

-

Comparative Analysis :

Factor Chemical Synthesis Enzymatic Synthesis Catalyst Loading Stoichiometric Sub-stoichiometric Reaction Time 2–6 hours 24–48 hours Enantiomeric Excess Racemic >90% ee

Basic: What stability considerations are critical for handling this compound?

Answer:

- Storage : Anhydrous conditions at -20°C (hygroscopicity risks hydrolysis).

- pH Sensitivity : Degrades above pH 7; aqueous solutions should be acidified (pH 2–4 with HCl) .

- Solvent Selection : Use aprotic solvents (e.g., DMF) to prevent nitrile hydrolysis. Avoid prolonged heating (>40°C) .

Advanced: What computational tools can elucidate reaction mechanisms and optimize synthesis?

Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to study fluorophenyl’s electron-withdrawing effects on cyanide attack kinetics.

- Kinetic Isotope Effects (KIE) : Validate computational models by comparing predicted vs. experimental rates for deuterated vs. protiated substrates .

Basic: How is this compound utilized in synthesizing fluorinated bioactive molecules?

Answer:

- Downstream Applications :

Advanced: What strategies mitigate racemization during scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.